2,5-Dihydroxypyridine

Descripción

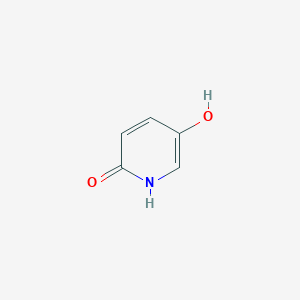

Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGPEDOMXOLANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199504 | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84719-33-5, 5154-01-8 | |

| Record name | 2,5-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5154-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB29100TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Maleic Diester Condensation and Hydrogenation Cyclization

The most efficient chemical method involves a two-step process: condensation of maleic diester with nitromethane, followed by hydrogenation cyclization. As detailed in patent CN109721529B, dimethyl maleate reacts with nitromethane under 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalysis at 60–70°C to form cis-5-nitro-4-oxo-2-pentenoate (Formula II). Subsequent hydrogenation with palladium carbon (5 wt%) in methanol at 50–55°C under 0.1–0.2 MPa H₂ pressure yields 2,5-dihydroxypyridine (Formula III) with 93.1–94.0% purity and 93.1–94.0% yield.

Key Advantages :

-

Solvent Safety : Methanol or ethanol replaces toxic benzene/toluene.

-

Catalyst Efficiency : Palladium carbon loading as low as 0.5–5 wt% of maleic diester mass.

Limitations :

Chlorination of this compound Precursors

The final step in chemical synthesis involves chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). In Example 7 of CN109721529B, this compound reacts with SOCl₂ and phosphorus pentachloride (PCl₅) at 60–65°C for 15 hours, yielding 2,5-dichloropyridine (90.5% yield). POCl₃ at 145°C for 4 hours achieves 94.3% yield, demonstrating superior efficiency for industrial applications.

Reaction Conditions Comparison

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| SOCl₂ + PCl₅ | 60–65 | 15 | 90.5 |

| POCl₃ | 145 | 4 | 94.3 |

Biological and Enzymatic Methods

Immobilized Enzyme Systems

Pseudomonas sp. ZZ-5’s nicotine hydroxylase (HSPHZZ) immobilized on Immobead 150 converts 6-hydroxy-3-succinoylpyridine (HSP) to 2,5-DHP with 85.4% yield in 30 minutes. Immobilization enhances stability, retaining 80% activity after 10 cycles.

Optimized Parameters :

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Chemical (CN109721529B) | 93–94 | 15–24 h | High |

| Enzymatic (Immobilized) | 85.4 | 0.5 h | Moderate |

| Microbial (Burkholderia) | 0.75* | 4–6 h | Low |

Industrial Production Strategies

Solvent and Catalyst Selection

Industrial-scale synthesis prioritizes:

Waste Management

Emerging Innovations

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dihydroxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by this compound dioxygenase, which converts it into N-formylmaleamic acid .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using dioxygenases in the presence of molecular oxygen.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.

Major Products: The major products formed from the reactions of this compound include N-formylmaleamic acid and other pyridine derivatives .

Aplicaciones Científicas De Investigación

Synthesis of 2,5-Dihydroxypyridine

The synthesis of 2,5-DHP has been optimized using various biocatalytic methods. One notable study utilized immobilized nicotine hydroxylase from Pseudomonas sp. ZZ-5 to convert 6-hydroxy-3-succinoylpyridine into 2,5-DHP. The immobilization of the enzyme improved its stability and catalytic efficiency, achieving a conversion rate of 93.6% under optimal conditions (pH 9.0 and 35 °C) within 30 minutes . This method demonstrates the potential for developing commercially viable biocatalytic processes for producing 2,5-DHP.

Microbial Degradation Pathways

2,5-DHP plays a crucial role in the microbial degradation of pyridine derivatives. Research on Burkholderia sp. strain MAK1 revealed that this bacterium can utilize 2-hydroxypyridine without accumulating toxic byproducts like nicotine blue. The degradation pathway involves the hydroxylation of 2-hydroxypyridine to form 2,5-DHP, which is subsequently processed by specific enzymes encoded within a gene cluster identified as hpd . This pathway not only provides insights into microbial metabolism but also suggests potential applications in bioremediation.

Biocatalysis and Environmental Applications

The enzymes involved in the degradation of 2,5-DHP have been characterized as promising biocatalysts for regioselective hydroxylation reactions in synthetic organic chemistry. For instance, the enzyme this compound dioxygenase from Pseudomonas putida can catalyze oxidative reactions that are essential for breaking down pyridine compounds in contaminated environments . The ability to utilize these enzymes in bioremediation efforts highlights their importance in environmental applications.

Pharmaceutical and Agricultural Uses

Due to its structural properties, 2,5-DHP has potential applications in drug development and agricultural chemistry. Its derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory effects. Additionally, the compound can serve as a precursor for synthesizing various pharmaceuticals and agrochemicals .

Comprehensive Data Table: Applications of this compound

Case Study 1: Biocatalytic Production

A study highlighted the use of immobilized nicotine hydroxylase for synthesizing 2,5-DHP with high efficiency. The research demonstrated that immobilization significantly enhanced enzyme stability and reusability over multiple reaction cycles .

Case Study 2: Microbial Pathway Analysis

Research on Burkholderia sp. strain MAK1 provided insights into a novel degradation pathway for 2-hydroxypyridine through the formation of 2,5-DHP. The identification of genes responsible for this process opens new avenues for biotechnological applications in environmental cleanup .

Mecanismo De Acción

The mechanism of action of 2,5-Dihydroxypyridine involves its role as a substrate for specific enzymes. For example, this compound dioxygenase catalyzes its conversion to N-formylmaleamic acid. This enzyme-mediated reaction involves the activation of molecular oxygen and the incorporation of both oxygen atoms into the substrate .

Comparación Con Compuestos Similares

Structural and Metabolic Comparisons

The position of hydroxyl groups on the pyridine ring dictates metabolic fate, enzyme specificity, and biological activity. Below is a comparative overview:

Enzymatic Specificity and Kinetics

- 2,5-DHP Oxygenase (Hpo): A non-heme Fe(II) dioxygenase that cleaves 2,5-DHP into N-formylmaleamic acid and formate. Exhibits 81% identity with enzymes in P. putida S16 but only 42.9% with NicX from P. putida KT2440 .

- NicX: Another Fe(II)-dependent dioxygenase with distinct substrate specificity, primarily acting on nicotinic acid derivatives .

Kinetic Data :

- 2,5-DHP Production : Induced hepatic microsomes (P450IIE1) exhibit a Vmax of 5.9 nmol/min/mg protein and Km of 110 µM for 3-hydroxypyridine hydroxylation.

- Redox Cycling : 2,5-DHP stimulates NADPH oxidation (69.2 nmol/min/mg protein) and superoxide production (17-fold increase at 1.0 mM), linked to DNA strand scission (EC50 ≈ 60 µM).

Actividad Biológica

2,5-Dihydroxypyridine (2,5-DHP) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and biochemistry. This article provides an in-depth examination of the biological activity of 2,5-DHP, supported by data tables, case studies, and detailed research findings.

2,5-DHP is a derivative of pyridine with hydroxyl groups at the 2 and 5 positions. Its synthesis has been explored through various enzymatic and chemical methods. One notable method involves the use of immobilized nicotine hydroxylase from Pseudomonas sp. for the conversion of 6-hydroxy-3-succinoylpyridine to 2,5-DHP, achieving high yields under optimized conditions .

Antioxidant Activity

Research indicates that 2,5-DHP exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity can be quantitatively assessed using various assays such as DPPH and ABTS radical scavenging methods.

Antimicrobial Effects

2,5-DHP has shown promising antimicrobial activity against several pathogens. In vitro studies have reported its effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values for these microorganisms suggest that 2,5-DHP could be a potential candidate for developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| C. albicans | 100 |

Anti-inflammatory Properties

The anti-inflammatory activity of 2,5-DHP has been documented in several studies. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

The biological activities of 2,5-DHP are attributed to its ability to interact with various biological targets:

- Enzymatic Interactions : Research has identified that 2,5-DHP acts as a substrate for specific dioxygenases, such as NicX from Pseudomonas putida, which catalyzes its oxidation .

- Cellular Signaling : It modulates signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects.

Case Studies

- Antioxidant Efficacy : A clinical trial assessed the effects of 2,5-DHP on oxidative stress markers in patients with chronic diseases. Results indicated a significant reduction in malondialdehyde (MDA) levels post-treatment, highlighting its potential as a therapeutic antioxidant .

- Antimicrobial Activity : A laboratory study evaluated the antimicrobial efficacy of 2,5-DHP against multidrug-resistant strains. The results showed that it inhibited bacterial growth effectively compared to conventional antibiotics .

Q & A

Q. What are the primary enzymatic pathways for synthesizing 2,5-DHP from pyridine derivatives?

- Methodological Answer : 2,5-DHP is synthesized via microbial degradation of pyridine derivatives. For example, Pseudomonas sp. ZZ-5 converts 6-hydroxy-3-succinoylpyridine (HSP) into 2,5-DHP using the enzyme HSPHZZ and NADH/NAD+ as cofactors. The reaction involves two steps: (1) NADH-dependent reduction of HSP, and (2) sulfur elimination via HSPHZZ to yield 2,5-DHP and sulfate . Similar pathways are observed in Pseudomonas putida N-9, where nicotinic acid is oxidized to 2,5-DHP via 6-hydroxynicotinic acid .

- Key Data :

| Substrate | Enzyme System | Cofactors | Products |

|---|---|---|---|

| 6-Hydroxy-3-succinoylpyridine | HSPHZZ | NADH/NAD+ | 2,5-DHP + Sulfate |

| Nicotinic Acid | 6-Hydroxynicotinic Acid Oxygenase | Fe²⁺, O₂ | 2,5-DHP + CO₂ |

Q. How is 2,5-DHP detected and quantified in biodegradation studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC–MS) are standard methods. For instance, LC–MS analysis of Agrobacterium sp. DW-1 detected 2,5-DHP (m/z 112.03940, C₅H₅NO₂) as a metabolite during 3-hydroxypyridine degradation. Absorbance at 320 nm (characteristic of 2,5-DHP) is monitored for enzymatic activity assays .

Advanced Research Questions

Q. How do QM/MM simulations elucidate the flexible reaction mechanisms of 2,5-DHP dioxygenase?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations reveal that 2,5-DHP dioxygenase activates the O–O bond via Fe²⁺ coordination. The enzyme’s active site flexibility allows substrate repositioning, enabling cleavage of the pyridine ring into N-formylmaleamic acid. Mutagenesis studies show that residues like His155 and Asp237 stabilize the transition state .

- Key Insight : The dioxygenase’s iron-dependent mechanism involves a "side-on" O₂ binding mode, differing from classical heme-dependent oxygenases .

Q. How can conflicting data on 2,5-DHP metabolic pathways be resolved?

- Methodological Answer : Contradictions arise from species-specific degradation routes. For example:

- In Pseudomonas sp., 2,5-DHP is cleaved directly to N-formylmaleamic acid .

- In Agrobacterium sp. DW-1, 2,5-DHP requires Fe²⁺ for dioxygenase activity, with maleic acid as the final product .

- Resolution Strategy : Use isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation and gene knockout studies to confirm enzyme specificity .

Q. What experimental approaches optimize 2,5-DHP stability during extraction?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.